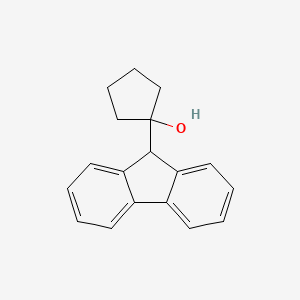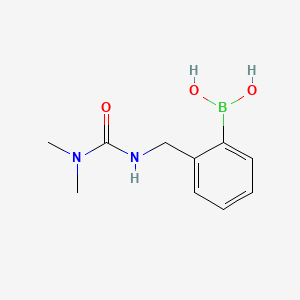![molecular formula C10H16F2N4O2 B11747972 tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11747972.png)
tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate: is a chemical compound with significant potential in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group and a difluoroethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Ethyl derivatives of the difluoroethyl group.
Substitution: Halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its difluoroethyl group can mimic natural substrates, providing insights into enzyme mechanisms.
Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the difluoroethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity or inhibit specific pathways, leading to the desired biological effects.
Comparison with Similar Compounds
- tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate
- tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride
Comparison: Compared to similar compounds, tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate exhibits unique properties due to the position of the amino and difluoroethyl groups on the pyrazole ring. This positional difference can influence the compound’s reactivity and binding affinity, making it distinct in its applications and effectiveness.
Properties
Molecular Formula |
C10H16F2N4O2 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
tert-butyl N-[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-6-4-16(5-7(11)12)15-8(6)13/h4,7H,5H2,1-3H3,(H2,13,15)(H,14,17) |
InChI Key |
XRQGSEKJNCLWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11747889.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747893.png)
![1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11747896.png)
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747900.png)
![1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747906.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747926.png)

![[4-(Dimethylamino)-2-methoxyphenyl]methanol](/img/structure/B11747956.png)
![n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine](/img/structure/B11747964.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747975.png)

![2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11747980.png)

